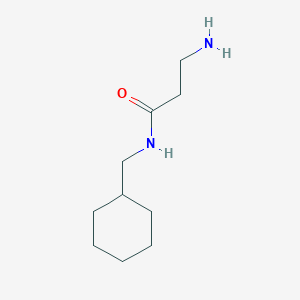

![molecular formula C10H10N2O2 B12116078 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die folgenden Schritte :

Bildung des Pyrrolrings: Der erste Schritt beinhaltet die Bildung des Pyrrolrings durch eine Cyclisierungsreaktion. Dies kann durch Reaktion eines geeigneten Vorläufers, wie z. B. eines acylierten Amins, mit einem geeigneten Reagenz unter sauren oder basischen Bedingungen erreicht werden.

Bildung des Pyridinrings: Der Pyridinring wird dann durch Reaktion des Pyrrolzwischenprodukts mit einem geeigneten Aldehyd oder Keton in Gegenwart eines Katalysators, wie z. B. einer Lewis-Säure, aufgebaut.

Einführung der Carbonsäuregruppe: Der letzte Schritt beinhaltet die Einführung der Carbonsäuregruppe an der gewünschten Position auf dem Pyrrolopyridin-Gerüst. Dies kann durch eine Carboxylierungsreaktion unter Verwendung von Kohlendioxid oder eines Carboxylierungsmittels erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure kann optimierte Versionen der oben genannten Syntheserouten umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und ökologischer Nachhaltigkeit liegt. Techniken wie kontinuierliche Flusschemie und Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz zu verbessern und die Umweltbelastung des Produktionsprozesses zu verringern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in ihre entsprechenden reduzierten Formen umzuwandeln. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien für Substitutionsreaktionen sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).

Gängige Reagenzien und Bedingungen

Die spezifischen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der gewünschten Umwandlung ab. So können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen wasserfreie Lösungsmittel und niedrige Temperaturen erfordern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der Verbindung Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine ergeben kann .

4. Wissenschaftliche Forschungsanwendungen

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Die Verbindung wird hinsichtlich ihres Potenzials als therapeutisches Mittel untersucht, insbesondere als Inhibitor spezifischer Enzyme oder Rezeptoren, die an Krankheitswegen beteiligt sind.

Materialwissenschaften: Die einzigartige chemische Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Forschung: Die Verbindung wird als Werkzeug in der biologischen Forschung verwendet, um die Auswirkungen spezifischer chemischer Modifikationen auf biologische Systeme zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, wodurch ein spezifischer biologischer Weg moduliert wird. Alternativ kann die Verbindung mit einem Rezeptor interagieren und eine Signalkaskade auslösen, die zu einer spezifischen zellulären Antwort führt .

Wissenschaftliche Forschungsanwendungen

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biological pathway. Alternatively, the compound may interact with a receptor, triggering a signaling cascade that leads to a specific cellular response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-carbonsäure ähneln, gehören andere Pyrrolopyridinderivate, wie z. B.:

1H-Pyrrolo[2,3-b]pyridin-2-carbonsäure: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in der Position der Carbonsäuregruppe.

1H-Pyrrolo[3,4-c]pyridin-1,3(2H)-dione: Diese Verbindungen haben ein anderes Substitutionsschema auf dem Pyrrolopyridin-Gerüst.

Einzigartigkeit

Das Vorhandensein der Dimethylgruppen an den Positionen 4 und 6 sowie der Carbonsäuregruppe an Position 3 trägt zu ihrer einzigartigen Reaktivität und biologischen Aktivität bei .

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-6(2)12-9-8(5)7(4-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

FYNZKXBARXCPMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=C1C(=CN2)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)

![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)

![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)

![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)

![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)

![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)

![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)